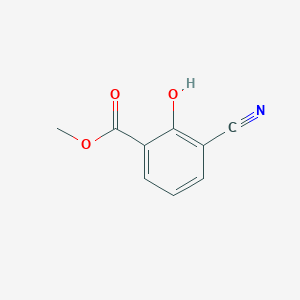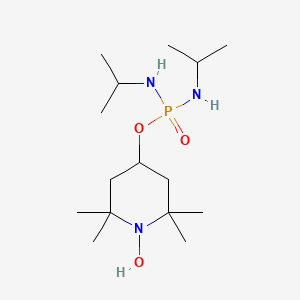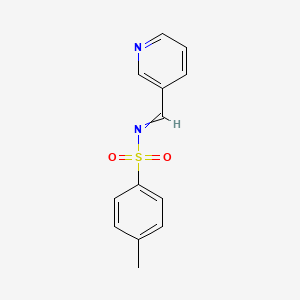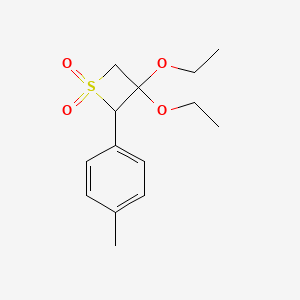![molecular formula C9H9BrN4 B14011724 4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile CAS No. 78604-20-3](/img/structure/B14011724.png)
4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile is a chemical compound with the molecular formula C9H8BrN3 It is characterized by the presence of a benzonitrile group attached to a hydrazinyl moiety, which is further substituted with a bromoethylimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile typically involves the reaction of 4-cyanophenylhydrazine with 2-bromoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 4-cyanophenylhydrazine by reacting 4-cyanobenzaldehyde with hydrazine hydrate.
Step 2: Reaction of 4-cyanophenylhydrazine with 2-bromoethylamine in the presence of a suitable solvent and catalyst.
The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of 4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or hydrazines.
Substitution: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2-(2-chloroethylimino)hydrazinyl)benzonitrile
- 4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile
- 4-(2-(2-iodoethylimino)hydrazinyl)benzonitrile
Uniqueness
4-(2-(2-bromoethylimino)hydrazinyl)benzonitrile is unique due to the presence of the bromoethyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
78604-20-3 |
|---|---|
分子式 |
C9H9BrN4 |
分子量 |
253.10 g/mol |
IUPAC 名称 |
4-[2-(2-bromoethylimino)hydrazinyl]benzonitrile |
InChI |
InChI=1S/C9H9BrN4/c10-5-6-12-14-13-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2,(H,12,13) |
InChI 键 |
KWEHPAHJWZIAMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)NN=NCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


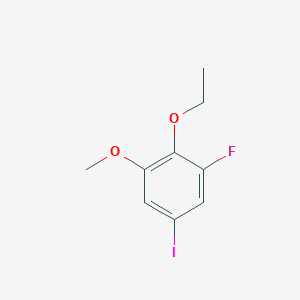
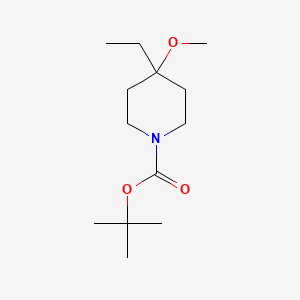
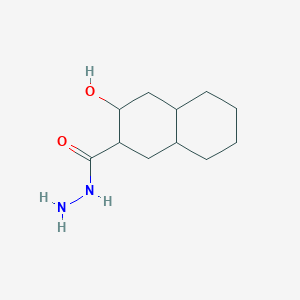
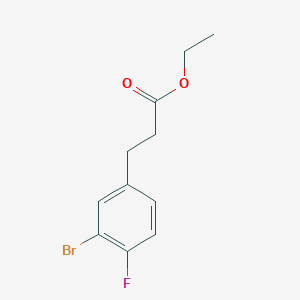
![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)
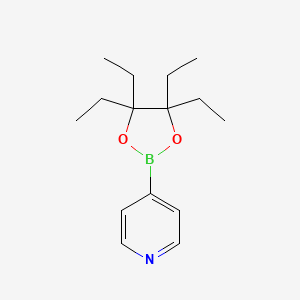
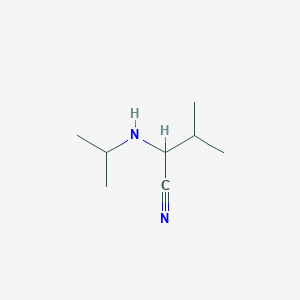
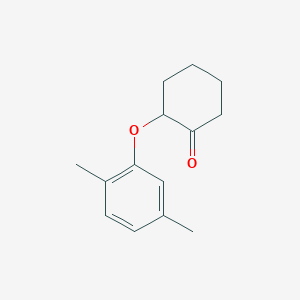
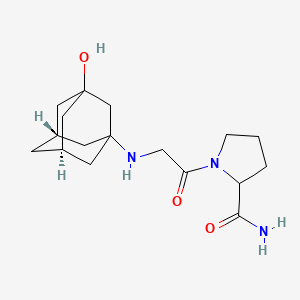
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
